molecular formula C14H20O10 B015699 2,3,4,6-tetra-O-acetyl-D-galactopyranose CAS No. 47339-09-3

2,3,4,6-tetra-O-acetyl-D-galactopyranose

Cat. No. B015699
CAS RN: 47339-09-3
M. Wt: 348.3 g/mol
InChI Key: IEOLRPPTIGNUNP-RRYROLNDSA-N
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Description

Synthesis Analysis

The synthesis of 2,3,4,6-tetra-O-acetyl-D-galactopyranose and its derivatives often involves the protection of hydroxyl groups to control the reactivity of the sugar molecule. This allows for selective reactions to occur at specific sites of the sugar molecule. For instance, the condensation reaction of 2,3,4,6-tetra-O-acetyl-α-d-galactopyranosyl bromide and butyric acid produces a compound with β configuration, indicating the selective reactivity of the acetylated sugar molecule (Cui et al., 2012).

Molecular Structure Analysis

The crystal structure of derivatives of 2,3,4,6-tetra-O-acetyl-D-galactopyranose reveals detailed information about their molecular conformation. For example, the structure of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside exhibits chair conformations with deviations in the pyranose ring, highlighting the effects of acetyl and fluoro substitutions on the sugar's geometry (Srikrishnan & An, 1988).

Chemical Reactions and Properties

The chemical properties of 2,3,4,6-tetra-O-acetyl-D-galactopyranose derivatives are influenced by their acetyl groups. These groups can be selectively removed or replaced, allowing for the synthesis of a wide range of compounds. The reactivity of these acetyl-protected sugars enables the construction of complex molecules, as demonstrated in the synthesis of β-(1→6)-linked D-galactopyranans using 2,3,4-tri-O-acetyl-6-O-(chloroacetyl)-α-d-galactopyranosyl bromide as a key intermediate (Bhattacharjee, Zissis, & Glaudemans, 1981).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, of 2,3,4,6-tetra-O-acetyl-D-galactopyranose derivatives can vary significantly. These properties are crucial for their application in synthesis reactions and for the characterization of the final products. The crystal structure analysis provides insights into the molecular arrangement and interactions, influencing the compound's physical behavior (Thibodeaux et al., 2002).

Chemical Properties Analysis

The chemical properties of 2,3,4,6-tetra-O-acetyl-D-galactopyranose derivatives, such as their reactivity towards nucleophilic substitution or condensation reactions, are foundational for their use in synthetic chemistry. The presence of acetyl groups protects the hydroxyl groups and directs the course of chemical reactions, allowing for the targeted modification of the sugar molecule to achieve desired chemical structures (Ohlsson & Magnusson, 2000).

Scientific Research Applications

  • Synthesis of Glycoside Clusters : Meng et al. (2002) demonstrated the use of 2,3,4,6-tetra-O-acetyl-D-galactopyranose in the free-radical addition to allyl ether functions. This method provides an effective route for synthesizing glycoside clusters, which are useful in exploring anti-metastatic activities (Meng et al., 2002).

  • Synthesis of Galactose Derivatives : Chacón-Fuertes and Martín-Lomas (1975) utilized 2,3,4,6-tetra-O-acetyl-D-galactopyranose for synthesizing 4-O--D-galactopyranosyl-D-galactose and 3-O--D-galactopyranosyl-D-galactose, indicating its utility in the synthesis of specific carbohydrate structures (Chacón-Fuertes & Martín-Lomas, 1975).

  • Cancer Research : Daniel and Zingaro (1978) synthesized 2,3,4,6-tetra-O-acetyl-1-S-dimethylarsino-1-thio--D-galactopyranose, showing potential as cancer-suppressing agents. This highlights the compound's application in developing novel therapeutic agents (Daniel & Zingaro, 1978).

  • Chemistry Research Applications : Liu et al. (2005) focused on the preparation of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose, a compound with significant potential applications in chemistry research (Liu et al., 2005).

  • Synthesis of Plant Hormone Related Compounds : Tomić et al. (1995) synthesized 2-(indol-3-yl)ethyl 2,3,4,6-tetra-O-acetyl-α -d-galactopyranoside, a plant hormone-related compound with a stable conformation in the 4C1 chair conformation. This study indicates its utility in synthesizing compounds related to plant biology (Tomić et al., 1995).

  • Synthesis of Oligosaccharides : Ohlsson and Magnusson (2000) discussed the use of synthesized galabiosides, derived from 2,3,4,6-tetra-O-acetyl-D-galactopyranose, as glycosyl donors in syntheses of galabiose-containing oligosaccharides. This simplifies purification processes in carbohydrate chemistry (Ohlsson & Magnusson, 2000).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It targets the respiratory system .

Future Directions

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl chloride holds paramount significance in the synthesis of carbohydrates, including proteoglycans and glycolipids . Its prospective role extends to the creation of pharmaceuticals targeting ailments associated with carbohydrate metabolism disorders .

properties

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOLRPPTIGNUNP-RRYROLNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453632
Record name 2,3,4,6-tetra-O-acetyl-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-tetra-O-acetyl-D-galactopyranose

CAS RN

47339-09-3
Record name 2,3,4,6-tetra-O-acetyl-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-tetra-O-acetyl-D-galactopyranose
Reactant of Route 2
2,3,4,6-tetra-O-acetyl-D-galactopyranose
Reactant of Route 3
2,3,4,6-tetra-O-acetyl-D-galactopyranose
Reactant of Route 4
2,3,4,6-tetra-O-acetyl-D-galactopyranose
Reactant of Route 5
2,3,4,6-tetra-O-acetyl-D-galactopyranose
Reactant of Route 6
2,3,4,6-tetra-O-acetyl-D-galactopyranose

Citations

For This Compound
64
Citations
LM Pevzner, ML Petrov, EB Erkhitueva… - Russian Journal of …, 2019 - Springer
Glycosylation of 4-(4-hydroxyphenyl)-1,2,3-thia(selena)diazoles with 1-α-bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose, 1-α-bromo-2,3,4,6-tetra-O-acetyl-D-galactopyranose, and 1-α-…
OV Stepanova, LM Pevzner, ML Petrov… - Russian Journal of …, 2020 - Springer
Basing on 2-fluoro-4-methoxyacetophenone 2-fluoro-4-hydroxyphenyl-1,2,3-thiadiazole was synthesized by means of the Hurd-Mori reaction. Under the conditions of phase transfer …
R Ota, Y Okamoto, CJ Vavricka, T Oka… - Carbohydrate …, 2019 - Elsevier
Chemo-enzymatic synthesis of p-nitrophenyl β-D-galactofuranosyl disaccharides from Aspergillus sp. fungal-type galactomannan - ScienceDirect Skip to main contentSkip to article …
CD Warren, RW Jeanloz - Biochemistry, 1972 - ACS Publications
Christopher D. Warren and Roger W. Jeanloz* abstract: The pyrophosphodiesters of monosaccharides and isoprenoid alcohols are intermediates in the biosynthesis of bacterial cell …
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk
M Tyagi, G Mugunthan, KPR Kartha - researchgate.net
Alkali metal fluorides in PEG-400 have been found to serve as an excellent medium for the practical anomeric deacetylation of monosaccharide-per-O-acetates. Several acetylated …
Number of citations: 0 www.researchgate.net
M Tyagi, G Munthan… - Trends in …, 2012 - search.ebscohost.com
Alkali metal fluorides in PEG-400 have been found to serve as an excellent medium for the practical anomeric deactylation of monosaccharide-per-O-acetates. Several acetylated …
I Bruyere, Z Toth, H Benyahia, JL Xue, JP Praly - Tetrahedron, 2013 - Elsevier
UV light-promoted reduction of acetobromoglucose by NaBH 3 CN in t-BuOH afforded 1,3,4,6-tetra-O-acetyl-2-deoxy-α-d-arabino-hexopyranose in high yield and purity, via a Surzur–…
AG Gum, T Kappes‐Roth… - Chemistry–A European …, 2000 - Wiley Online Library
The development of the tetra‐O‐acetyl‐D‐glucopyranosyloxycarbonyl (AGlOC) and tetra‐O‐acetyl‐β‐D‐galactopyranosyloxycarbonyl (AGalOC) protecting groups, which are fully …
H Fischer, K Weißenbach, C Karl… - European journal of …, 1998 - Wiley Online Library
Chiral carbene complexes [Cp(CO) 2 Mn=C(OR*)Ph] (4a−e) were prepared by reaction of [Cp(CO) 2 Mn=C(OAc)Ph] (2) with HOR* [HOR* = 1,2:3,4‐di‐O‐isopropylidene‐D‐…
L Kröger, J Thiem - Carbohydrate research, 2007 - Elsevier
Novel aryl β-d-galactopyranosides were synthesized employing phase-transfer catalysis, and assayed as potential galactose donors in the presence of β-galactosidase from bovine …

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